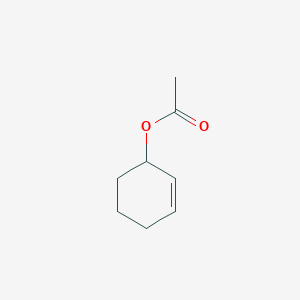
3-Acetoxycyclohexene
概要
説明
3-Acetoxycyclohexene is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18000 . It is also known by other names such as cyclohex-2-en-1-yl acetate, 2-cyclohexen-1-yl acetate, and acetic acid cyclohex-2-enyl ester .
Synthesis Analysis
The synthesis of 3-Acetoxycyclohexene involves the reaction of cyclohexene with acetic acid and oxygen in the presence of a palladium-based carried solid catalyst . Another method involves the electrolysis of acetic acid containing sodium acetate and cyclohexa-1,3-diene .
Molecular Structure Analysis
The molecular structure of 3-Acetoxycyclohexene consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 140.08400 .
Chemical Reactions Analysis
3-Acetoxycyclohexene has been involved in various chemical reactions. For instance, it has been used in the enantioselective formation of C–C and C–N bonds . It has also been found to be released by certain rice varieties into the soil, where it interferes with the growth of neighboring or successive plants .
Physical And Chemical Properties Analysis
3-Acetoxycyclohexene has a density of 1 and a boiling point of 175ºC . The flash point is 49ºC . The LogP value, which represents the compound’s lipophilicity, is 1.65820 .
科学的研究の応用
Conformational Preferences
- The conformational preferences of groups like acetoxyl in 3-oxycyclohexenes have been studied. Acetoxyl groups exhibit a larger pseudoaxial preference in 3-oxycyclohexenes compared to methoxyl groups (Ouedraogo et al., 1987).
Chemical Synthesis Applications
- In phase-transfer catalyzed acetylation, 1-acetoxycyclohexene derivatives are major products (Jones & Stokes, 1984).
- Diastereocontrolled nickel(0)- and palladium(0) catalyzed cyclizations/carbonylations have been applied to compounds like 3-acetoxycyclohexene (Oppolzer et al., 1989).
Biological Applications
- Certain plants can reduce compounds like 1-acetoxy-2-methylcyclohexene, showing potential for natural synthesis applications (Bruni et al., 2002).
Electrochemical Reactions
- Electrolysis reactions involving cyclohexene derivatives have been studied, leading to products like 3-acetoxycyclohexene (Baggaley & Brettle, 1968).
Catalysis Research
- Tricyclohexylphosphine has been used to control regiochemistry in palladium-catalyzed allylic alkylation of compounds like 3-acetoxycyclohexene (Blacker et al., 1999).
Neurobiological Research
- Research into the effects of acetoxycycloheximide on memory and protein synthesis in mice has utilized 3-acetoxycyclohexene related compounds (Barondes & Cohen, 1968).
Photochemical Studies
- The photo-induced addition of acetic acid to cyclohexene derivatives, including 3-acetoxycyclohexene, has been explored (Leong et al., 1973).
Diels-Alder Reactions
- The Diels-Alder reaction involving 3-acetoxy-1-vinylcyclohexene with methyl vinyl ketone has been studied for its stereochemistry (Kawamata et al., 1989).
Synthesis of Methyl-Substituted Hydroxycyclohexenones
- Synthesis of methyl-substituted hydroxycyclohexenones, using palladium(II)-catalyzed 1,4-addition to a 1,3-diene and involving 3-acetoxycyclohexene, has been reported (Meister et al., 2012).
NMR Spectroscopy in Conformational Analysis
- 13C NMR spectroscopy has been used to study the conformational analysis of vicinally di- and trisubstituted cyclohexanes, including derivatives of 3-acetoxycyclohexene (Buchanan et al., 1985).
Cobalt(III) Acetate Oxidation Studies
- Oxidation of alkylcyclohexenes with cobalt(III) acetate, yielding compounds like 3-acetoxycyclohexene, has been studied (Hirano & Morimoto, 1985).
将来の方向性
特性
IUPAC Name |
cyclohex-2-en-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAWGURFBPDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455669 | |
| Record name | 3-ACETOXYCYCLOHEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxycyclohexene | |
CAS RN |
14447-34-8 | |
| Record name | 3-ACETOXYCYCLOHEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



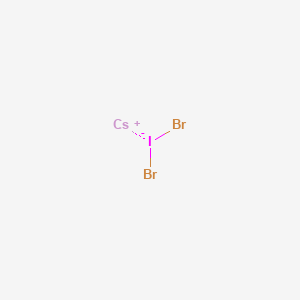
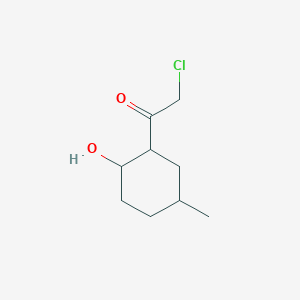

![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
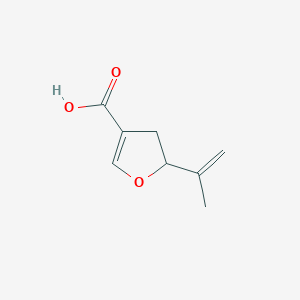
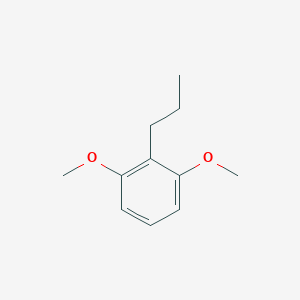
![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
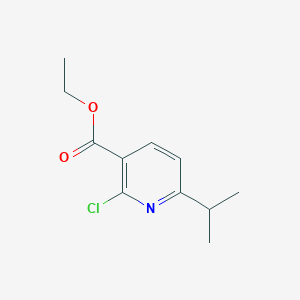
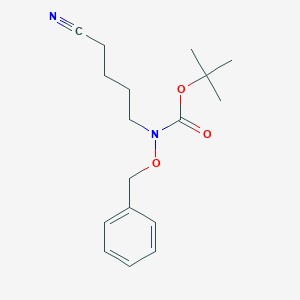
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)